molecular formula C10H13NO2 B8561077 Ethyl 2-(2-methylpyridin-3-yl)acetate

Ethyl 2-(2-methylpyridin-3-yl)acetate

Cat. No.: B8561077
M. Wt: 179.22 g/mol
InChI Key: HNUFWLPQHYPGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-methylpyridin-3-yl)acetate is an ester derivative featuring a pyridine ring substituted with a methyl group at the 2-position and an acetoxyethyl chain at the 3-position. For example, similar esters, such as ethyl 2-(pyrimidin-2-ylthio)acetate, are synthesized via nucleophilic substitution reactions between thiols (e.g., 2-mercaptopyrimidine) and ethyl chloroacetate in the presence of a base like potassium carbonate . The structural complexity of pyridine-containing esters often makes them intermediates in pharmaceutical and agrochemical synthesis, particularly for antimalarial, antiviral, or anticancer agents .

The methyl group at the pyridine’s 2-position likely enhances steric hindrance and modulates electronic properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2-(2-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-5-4-6-11-8(9)2/h4-6H,3,7H2,1-2H3

InChI Key

HNUFWLPQHYPGPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=CC=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between Ethyl 2-(2-methylpyridin-3-yl)acetate and analogous compounds.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Application Synthesis Method Reference
This compound C₁₀H₁₃NO₂ 179.22 (calculated) 2-methylpyridine ring, ethyl acetate chain Not explicitly reported (likely intermediate) Inferred: Nucleophilic substitution N/A
Ethyl 2-(pyrimidin-2-ylthio)acetate C₈H₁₀N₂O₂S 198.24 Pyrimidine ring, thioether linkage Intermediate for hydrazide derivatives Reaction of 2-mercaptopyrimidine with ethyl chloroacetate
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate C₁₉H₁₇ClN₂O₂ 352.81 Imidazole with 4-chlorophenyl and phenyl groups Anticancer (in-silico studies) Multi-step condensation
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate C₁₁H₁₂N₂O₂ 204.23 Fused imidazo-pyridine ring Antibiotic/antiviral applications Not specified
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₅N₂O₃S₂ 313.39 Pyrimidine with thioether and thietan-3-yloxy Not reported (pharmacokinetic studies) Reaction with 2-chloromethylthiirane
Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate C₁₄H₁₆ClN₅O₄ 365.76 Imidazolidine with nitroimino and chloropyridinyl Crystallography studies Multi-step condensation
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride C₉H₁₃ClN₂O₂ 216.67 Amino-substituted acetate, pyridine ring Pharmaceutical intermediate Esterification of amino acid derivatives

Key Observations

Structural Variations :

  • Pyridine vs. Heterocyclic Cores : The target compound’s pyridine ring differs from imidazole (e.g., ), pyrimidine (e.g., ), or fused imidazo-pyridine (e.g., ) cores. These variations influence electronic properties (e.g., basicity, π-stacking) and steric effects.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, while methyl groups (e.g., 2-methylpyridine in the target compound) may improve metabolic stability .

Synthetic Routes :

  • Nucleophilic Substitution : Common for thioether-linked esters (e.g., ).
  • Multi-step Condensation : Used for complex heterocycles (e.g., imidazolidines in ).

The target compound’s lack of reported activity suggests its role as a synthetic intermediate.

Safety Considerations: Pyridine derivatives require precautions against irritancy (e.g., ), whereas nitroimino-containing compounds (e.g., ) may pose explosive hazards.

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